PTDA-amine

Description

Contextualization within Organic Chromophore Chemistry

PDI and PMI derivatives are prominent organic chromophores, molecules that absorb light in the visible spectrum, giving rise to color. rsc.orgd-nb.info Their extended conjugated π systems are responsible for their strong absorption in the visible range, typically exhibiting characteristic peaks (B and Q bands). dergipark.org.trrsc.org The perylene (B46583) core itself is inherently a fluorescent-emitting chromophore. mdpi.com Functionalization, including the incorporation of amine groups, can significantly influence their optical properties, such as absorption and fluorescence, and enable applications in areas like fluorescent sensors and probes. mdpi.comresearchgate.netresearchgate.net The ability to tune their electronic and optical properties through chemical modification makes them versatile building blocks in the design of new functional dyes and materials. rsc.orgthieme-connect.comnih.gov

Significance of the Perylene Core in Supramolecular and Materials Science Paradigms

The planar and rigid nature of the perylene core, combined with localized aromatic electron density, favors aggregation through π-π stacking interactions. liverpool.ac.uk This inherent tendency to aggregate is crucial in supramolecular chemistry, where molecules self-assemble into ordered nanostructures like fibers, ribbons, and micelles. rsc.orgliverpool.ac.ukresearchgate.net The self-assembly behavior is highly dependent on the nature of the substituents, including amine functionalities. rsc.org

In materials science, the perylene core's robust thermal, chemical, and photochemical stability, along with its strong electron-accepting capabilities, makes PDI and PMI derivatives valuable for various applications. mdpi.comrsc.orgmdpi.com They are extensively utilized in organic electronics and optoelectronics, including organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and light-emitting diodes. mdpi.comgoogle.comrsc.orgresearchgate.netliverpool.ac.uk The perylene core's electron-deficient character, particularly due to the imide groups, contributes to their low-lying LUMO energy levels, which is essential for n-type semiconductor behavior. rsc.orgnih.govnih.gov

Conceptual Framework of Amine Functionalization for Tunable System Design

Amine functionalization of PDI and PMI architectures offers a powerful handle for tuning their properties and behavior. Modification can occur at the imide nitrogen positions (often referred to as "amine positions") or the bay positions (1, 6, 7, and 12) of the perylene core. mdpi.com

Functionalization at the imide positions primarily impacts solubility and self-assembly behavior. mdpi.commdpi.comliverpool.ac.uk Bulky amine substituents, such as long-chain or branched alkylamines, can enhance solubility by disrupting strong π-π interactions and pushing the substituents away from the planar core. mdpi.comliverpool.ac.ukthieme-connect.com This improved solubility is often a prerequisite for processing these materials in conventional chemical methods and for successful modification at other positions. mdpi.comliverpool.ac.uk Symmetrical and non-symmetrical substitution at the imide positions with different amines allows for control over molecular packing and structural characteristics. mdpi.com

While imide functionalization mainly affects physical properties and aggregation, modification at the bay positions can significantly alter the electronic and optical properties of the perylene core. mdpi.comnih.gov Introducing electron-donating or withdrawing groups at the bay positions tunes the electrochemical and optical characteristics, influencing absorption spectra, fluorescence quantum yields, and redox potentials. rsc.orgnih.govnih.gov Amine groups, being electron-donating, can induce a long-wavelength charge transfer band when introduced at the bay positions, with the HOMO located on the amine and the LUMO on the PDI. nih.govmdpi.com

The strategic placement and nature of amine substituents enable the rational design of PDI and PMI systems with tailored properties for specific applications. This includes controlling self-assembly morphology, modulating electronic coupling between molecules, and developing stimuli-responsive materials, such as pH sensors where the protonation state of the amine affects fluorescence. rsc.orgmdpi.comresearchgate.net The ability to fine-tune these properties through amine functionalization is central to the continued development of PDI and PMI derivatives in advanced chemical research. rsc.org

Structure

3D Structure

Properties

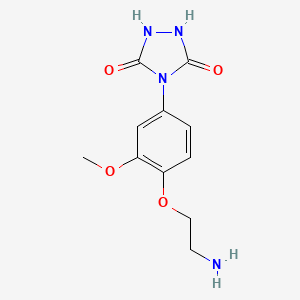

IUPAC Name |

4-[4-(2-aminoethoxy)-3-methoxyphenyl]-1,2,4-triazolidine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c1-18-9-6-7(2-3-8(9)19-5-4-12)15-10(16)13-14-11(15)17/h2-3,6H,4-5,12H2,1H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDARNQJCXHBXSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization Strategies for Amine Functionalized Perylene Systems

Imidization Reactions with Perylene-3,4,9,10-tetracarboxylic Dianhydride (PTCDA) and Amines

The core synthesis of amine-functionalized perylene (B46583) imides relies on the imidization reaction between PTCDA and primary amines. PTCDA, a readily available precursor, possesses two anhydride (B1165640) groups that can react with amines to form imide linkages. This reaction can lead to symmetrically or asymmetrically substituted perylene diimides, or perylene monoimides, depending on the reaction conditions and the stoichiometry of the amine.

Symmetrical N,N'-Disubstitution Approaches

Symmetrical N,N'-disubstituted perylene diimides are formed when both anhydride groups of PTCDA react with the same primary amine. This is a common approach to synthesize PDIs with identical substituents at both imide positions. The reaction is typically carried out in high-boiling-point solvents such as molten imidazole (B134444) or quinoline, or N-methyl-2-pyrrolidone (NMP). dergipark.org.trmdpi.combrad.ac.uk Metal catalysts, frequently zinc acetate (B1210297), are often employed to facilitate the condensation process and achieve high yields. dergipark.org.trmdpi.com

Research has demonstrated the successful synthesis of symmetrical PDIs by reacting PTCDA with various primary aliphatic and aromatic amines in molten imidazole at temperatures ranging from 95°C to 110°C, yielding products in high yields (73–98%). rsc.org Another protocol involves the reaction of PTCDA with aliphatic amines at lower temperatures (20-60 °C) using DBU as a base in DMF or DMSO, with full conversions observed. rsc.org Diluting the reaction mixture with water can also facilitate quantitative PDI synthesis at room temperature by enhancing the solubility of intermediate perylene amic acid salts. rsc.org

Table 1 summarizes representative examples of symmetrical PDI synthesis conditions and reported yields.

| Reactants (PTCDA + Amine) | Solvent | Catalyst | Temperature (°C) | Time | Reported Yield (%) | Ref. |

| PTCDA + α-amino acids | Molten Imidazole | Not specified | 95-110 | 3-4 h | 73-98 | rsc.org |

| PTCDA + Aliphatic amines | DMF or DMSO | DBU (base) | 20-60 | Not specified | Full conversion | rsc.org |

| PTCDA + Aliphatic amines | Molten Imidazole | Zinc Acetate | >160 | Not specified | High yield | brad.ac.uk |

| PTCDA + n-Propyl amine | Boiling NMP | Not specified | 150 | 10-240 min | 86-91 | google.com |

| PTCDA + Benzyl (B1604629) amine | Boiling NMP | Not specified | 150 | 60 min | 91 | google.com |

Asymmetrical N,N'-Disubstitution Techniques

Asymmetrical N,N'-disubstituted perylene diimides, featuring two different amine substituents at the imide positions, require more controlled synthetic strategies. Two primary approaches are commonly employed. The first involves the partial hydrolysis of symmetrical PDIs to yield a perylene monoimide-monoanhydride intermediate. This intermediate is then reacted with a different primary amine to introduce the second substituent. mdpi.comekb.eg This method typically offers reasonable yields and simpler purification compared to direct one-step asymmetrical synthesis. mdpi.com

The second approach entails the partial hydrolysis of PTCDA to form a mixed anhydride-dicarboxylate intermediate, followed by sequential imidization reactions with two different amines. mdpi.com However, achieving selective mono-imidization of PTCDA in a single step can be challenging due to the similar reactivity of the two anhydride groups, often leading to a mixture of mono-, symmetrical di-, and unreacted products. ekb.egmetu.edu.tr Despite this, one-step protocols for the synthesis of unsymmetrical N-alkyl-N'-aryl perylene diimides from a mixture of amines have been reported, circumventing the need for multiple steps. researchgate.netacs.org

Monoimidization Pathways for Perylene Monoimides (PMIs)

Perylene monoimides (PMIs) are formed when only one anhydride group of PTCDA reacts with a primary amine. The synthesis of PMIs is often more challenging than that of PDIs due to the potential for forming the disubstituted product. A breakthrough in PMI synthesis was the development of a single-step procedure using PTCDA, a primary amine, and zinc acetate as a catalyst in molten imidazole with a small amount of water. unito.itthieme-connect.com This reaction is typically conducted at high temperatures (180-190 °C) and pressure (around 15 bar) over an extended period. unito.it

Research indicates that reactions with hindered aromatic amines, such as 2,5-di-tert-butylphenylamine or 2,6-di-isopropylphenylamine, tend to yield the desired PMI products in better yields (around 50%) compared to reactions with aliphatic amines (< 30%). unito.it The intrinsically low solubility of PMIs can be a challenge, and introducing sterically hindered and bulky substituents at the imide position is a widespread approach to improve their solubility. thieme-connect.com

Post-Imidization Chemical Modifications on Amine Moieties

Once the perylene imide core is formed with amine functionalities (either directly from using diamines or by subsequent reactions), these amine groups can serve as versatile handles for further chemical modifications. These post-imidization reactions allow for the fine-tuning of the properties of the perylene system. While the provided search results primarily focus on the imidization reaction itself, the concept of functionalizing the exocyclic substituent (the amine-derived group) is mentioned as a way to incorporate various moieties. rsc.org For instance, functionalization has been exemplified by the incorporation of maleimide (B117702) and anthraquinone (B42736) moieties onto the perylene bisimide structure. rsc.org This highlights the potential for a wide range of reactions on the amine groups, including but not limited to, alkylation, acylation, sulfonylation, or conjugation with other functional molecules or biomolecules.

Catalyst-Controlled Synthetic Routes for PTDA-Amine Species

Catalysts play a crucial role in the efficient synthesis of this compound species, particularly in controlling the yield, selectivity (symmetrical vs. asymmetrical vs. mono), and reaction conditions. As mentioned earlier, zinc acetate is a commonly used catalyst in the imidization reaction of PTCDA with amines, especially for symmetrical PDI synthesis in high-boiling solvents. dergipark.org.trmdpi.com

In the context of green chemistry approaches, the use of catalysts that facilitate reactions under milder conditions or in environmentally friendly solvents is explored. For example, DBU has been used as a base to facilitate PDI synthesis at lower temperatures. rsc.org While the search results mention metal-catalyzed coupling reactions for functionalizing the perylene core at positions other than the imide nitrogens metu.edu.trrsc.org, catalyst control specifically for achieving asymmetrical or mono-imidization with high selectivity remains an active area of research. The use of specific catalysts or reaction conditions to favor the reaction at only one anhydride group for PMI synthesis, or to control the sequential reaction with different amines for asymmetrical PDIs, is key to developing more efficient and selective synthetic routes.

Green Chemistry Approaches in Perylene-Amine Synthesis

Efforts are being made to develop more environmentally friendly methods for the synthesis of perylene-amine compounds. Traditional methods often involve high temperatures, harsh solvents, and excess reagents. Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances.

One promising approach involves the use of green solvents such as imidazole in its molten state for the synthesis of perylene bisimides. rsc.orgrsc.org This method allows for good yields and avoids the need for complex purification methods. rsc.org Another green synthesis of PDIs has been developed using K₂CO₃ in DMSO at higher temperatures. rsc.org Furthermore, solvent-free synthesis methods, such as using twin screw extrusion (TSE), are being explored for the continuous synthesis of perylene diimides, offering a scalable and more sustainable alternative to batch processes. brad.ac.ukbrad.ac.uk This solvent-free approach has shown good functional group tolerance and can yield alkyl and benzyl amine-derived PDIs in high yields. brad.ac.uk

Table 2 highlights some green chemistry approaches and their associated conditions.

| Approach | Solvent/Conditions | Catalyst (if any) | Temperature (°C) | Key Advantages | Ref. |

| Imidization | Molten Imidazole | Not specified | 95-110 | Green solvent, good yields, simple purification | rsc.orgrsc.org |

| Imidization | DMSO | K₂CO₃ | Higher temperatures | Green synthesis | rsc.org |

| Solvent-free Synthesis | Twin Screw Extrusion (TSE) | None required | 110-150 | Continuous, scalable, solvent-free, high yields | brad.ac.ukbrad.ac.uk |

| Imidization at RT | DMF or DMSO + Water dilution | DBU (base) | Room temperature | Milder conditions, quantitative conversion | rsc.org |

Rational Design of Amine-Linker Architectures for Specific Intermolecular Interactions

The rational design of the amine-linker architecture in this compound derivatives is crucial for controlling their intermolecular interactions and, consequently, their self-assembly behavior and material properties. The structure of the linker connecting the amine group to the perylene core, including its length, flexibility, and the chemical nature of the amine, plays a significant role in dictating how PDI molecules interact with each other and their environment.

Intermolecular interactions in amine-functionalized PDIs can include π-π stacking between the perylene cores, hydrogen bonding involving the amine groups or other polar functionalities in the linker, and electrostatic interactions, particularly when the amine is protonated or quaternized. These non-covalent interactions are the driving forces behind the self-assembly of PDIs into ordered supramolecular structures.

The design of the amine linker can be used to modulate the strength and geometry of these interactions. For instance, introducing bulky substituents at the imide positions through the linker can sterically hinder face-to-face π-π stacking, thereby improving solubility and influencing aggregation pathways fishersci.at. Linkers containing hydrogen-bonding moieties, such as secondary amines or amide linkages (as in peptide-functionalized PDIs), can promote specific self-assembly arrangements through directional hydrogen bonds. The length and flexibility of the linker can also influence the relative orientation of the perylene cores, affecting the type of π-π stacking (e.g., H- or J-aggregation).

Rational design principles are applied to tailor the self-assembly of amine-functionalized PDIs for specific applications. For example, controlling aggregation is essential for optimizing the performance of PDIs in organic electronic devices, as the packing structure significantly impacts charge transport properties. In chemosensing applications, the amine group can serve as a recognition site, and the linker architecture can influence the sensitivity and selectivity of the sensor by controlling the accessibility of the amine and the resulting change in PDI photophysical properties upon binding to an analyte.

Research findings highlight the impact of linker design on self-assembly and properties. For example, studies on peptide-conjugated PDIs have shown that variations in the peptide sequence and the point of attachment to the PDI core (via amino or carboxyl terminus) can lead to different self-assembly morphologies, such as fibrils or amorphous aggregates wikipedia.org. The solvent environment also plays a crucial role in the self-assembly process, with solvent polarity influencing the aggregation constant of PDI derivatives.

Furthermore, incorporating nitrogen atoms directly into the perylene core structure, as seen in benzo[de]isoquinolino[1,8-gh]quinolinetetracarboxylic diimides (BQQDIs), can alter the electrostatic potential distribution of the π-core, promoting specific intermolecular interactions that lead to desirable packing structures like 2D brickwork arrangements, which are advantageous for electron transport.

The following table summarizes some representative research findings on the impact of amine functionalization and linker design on the properties of perylene diimides:

| Amine Functionalization/Linker Type | Position of Functionalization | Observed Effect(s) | Relevant Property/Application | Source(s) |

| Alkyl or Aryl amines | Imide (N-positions) | Enhanced solubility, influence on aggregation behavior | General PDI properties, materials science | fishersci.at |

| Chiral amino acid units | Imide (N-positions) | Circularly polarized luminescence (CPL) emission | Optical materials | fishersci.at |

| Peptide sequences | Imide (N-positions) | Controlled self-assembly into nanostructures (fibrils, etc.), solvent-dependent | Supramolecular chemistry, biomaterials | wikipedia.org |

| Amino groups | Bay positions | Red-shifted absorption, decreased fluorescence (charge transfer) | Optoelectronic properties, sensing | |

| Branched imide substituents | Imide (N-positions) | Tuning of aggregation behavior (H- or J-aggregation), influence on charge transport | Organic photovoltaics, electron transport layers | |

| Protonatable amino-imidazole groups | Perylene core | pH-dependent fluorescence response, (de)aggregation induced sensing | pH sensing, bioimaging | |

| Nitrogen atoms within π-core (e.g., BQQDI) | Core | Altered electrostatic potential, promoted 2D brickwork packing, enhanced electron transport | Organic semiconductors, OTFTs |

The rational design of amine-linker architectures in this compound derivatives thus provides a powerful handle to control their solid-state organization and intermolecular interactions, which is fundamental for tailoring their performance in a wide range of advanced materials applications.

Advanced Spectroscopic and Analytical Characterization of Ptda Amine Compounds and Their Assemblies

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are fundamental tools for characterizing the electronic structure of PTDA-amine compounds. The absorption of a photon promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁), while fluorescence is the radiative decay from S₁ back to S₀.

The UV-Vis absorption spectra of monomeric PTDA-amines in solution are highly characteristic, typically displaying a well-resolved series of absorption bands in the visible region (approximately 400-600 nm). nih.gov This distinct spectral signature is dominated by the π–π* electronic transition of the large, aromatic perylene (B46583) core. nih.gov For instance, an aminoperylenediimide (APDI) derivative was shown to have an excitation wavelength of 494 nm. nih.gov Similarly, a series of PDI derivatives functionalized with amino acid side chains exhibit their primary absorption maxima between 525 nm and 529 nm in various solvents. nih.gov The introduction of an amine group directly to the perylene bay area can cause a significant redshift in the absorption spectrum, a result of charge transfer character between the electron-donating amino group and the electron-accepting PDI core. nih.govrsc.org

Fluorescence emission spectra of these compounds often appear as a near mirror image of the absorption spectra. This is due to the similar vibrational energy level spacing in the ground and first excited electronic states. A specific APDI derivative, when excited at 494 nm, showed dual fluorescence emission peaks at 549 nm and 596 nm. nih.gov

| Compound/Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Aminoperylenediimide (APDI) | 494 | 549, 596 |

| PDI-Phenylalanine/DMSO | 529 | 541, 580, 627 |

| PDI-Tyrosine/DMSO | 528 | 540, 579, 626 |

| PDI-Tryptophan/DMSO | 528 | 540, 579, 626 |

| PDI-Leucine/DMSO | 528 | 539, 578, 625 |

Table 1: Representative electronic absorption and emission maxima for various amine-functionalized PDI derivatives. Data compiled from Zhang et al. (2022) and Bretti et al. (2016). nih.govnih.gov

A defining feature of the electronic spectra of PDI compounds is a distinct vibronic progression. nih.gov This fine structure arises from vibronic coupling, which is the interaction between the electronic transition and the nuclear vibrational motions of the molecule. nih.govacs.org For PTDA-amines, the absorption spectrum is typically composed of three main peaks, corresponding to transitions from the ground vibrational level (ν=0) of the S₀ state to the zeroth (0→0), first (0→1), and second (0→2) vibrational levels of the S₁ state. nih.gov

This progression is primarily associated with the coupling of the S₀–S₁ electronic transition to a high-frequency, totally symmetric C=C stretching mode of the perylene aromatic core, which has an energy of approximately 1300-1400 cm⁻¹. nih.govnih.gov The relative intensity of these vibronic peaks provides insight into the geometry change between the ground and excited states. In monomeric PDIs, the 0→0 transition is typically the most intense, indicating a rigid chromophore with minimal structural rearrangement upon excitation. nih.gov The presence and shape of this vibronic structure are considered a key spectral signature of PDI systems, and its perturbation can indicate aggregation or strong intermolecular interactions. nih.gov

The photoluminescence quantum yield (PLQY or Φ_F) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For monomeric PDI derivatives in dilute solution, the PLQY is often close to unity, highlighting their nature as highly efficient fluorophores. nih.gov For example, a standard perylene diimide in toluene exhibits a quantum yield of 0.97. omlc.org

However, the PLQY of PTDA-amines can be significantly influenced by their specific functionalization and environment. Substitution with electron-donating amino groups, particularly at the bay positions of the perylene core, can lead to a decrease in the PLQY. nih.gov This quenching is often attributed to an efficient photoinduced electron transfer (PET) process from the amino group to the PDI core, which provides a non-radiative decay pathway for the excited state. nih.govrsc.org

Furthermore, intermolecular interactions in aggregated states or the solid state typically suppress emission, a phenomenon known as aggregation-caused quenching (ACQ). acs.org This is due to the formation of non-emissive or weakly emissive states such as excimers through π–π stacking interactions. acs.orgchemrxiv.org In some cases, however, H-aggregates of specific PDI dimers have been found to exhibit relatively high quantum yields of up to 28%. rsc.org The fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state, is directly related to the quantum yield. For emissive PDI monomers, lifetimes are typically on the order of several nanoseconds (e.g., 4.8 ns), while the formation of aggregates can introduce new decay pathways and significantly alter these lifetimes. nih.govresearchgate.net

| Compound | Solvent/State | PLQY (Φ_F) | Fluorescence Lifetime (τ_F, ns) |

| Perylene Diimide (PDI) | Toluene | 0.97 | ~4-5 |

| PDI-PFP | Aqueous Solution | 0.35 | N/A |

| PDI-OMe | Solution | < 0.01 | N/A |

| PDI-Encap | Solution | < 0.01 | N/A |

| B2 PDI Aggregate | Water:Methanol | 0.04 | N/A |

| B13 PDI Aggregate | Water:Methanol | 0.20 | 21.2 |

Table 2: Photoluminescence quantum yields (PLQY) and lifetimes for selected PDI derivatives and their assemblies. Data from Prathapan et al. (2001), Sun et al. (2019), Wilson et al. (2019), and Clark et al. (2016). nih.govomlc.orgresearchgate.netucl.ac.uk

Time-Resolved Spectroscopic Techniques for Excited-State Dynamics

While steady-state spectroscopy provides a picture of the stable ground and excited electronic states, time-resolved techniques are essential for mapping the ultrafast dynamic processes that occur immediately following photoexcitation. For PTDA-amines, these processes include charge transfer, energy transfer, excimer formation, and intersystem crossing, which often occur on timescales from femtoseconds to nanoseconds. chemrxiv.orgnih.govnih.gov

Femtosecond transient absorption (fs-TAS) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states with sub-picosecond resolution. nih.govjeffreygorman.co.uk In an fs-TAS experiment, an ultrashort 'pump' pulse excites the sample, and a delayed 'probe' pulse measures the change in absorption as a function of time. This allows for the direct observation of transient species like excited singlet states, triplet states, radical ions, and excimers. chemrxiv.orgresearchgate.net

In studies of this compound systems, fs-TAS is crucial for elucidating charge transfer dynamics. For donor-acceptor dyads, selective excitation can trigger sub-picosecond electron or hole transfer. nih.govnih.gov The resulting charge-separated state is identified by the appearance of characteristic absorption bands of the PDI radical anion and the donor radical cation. acs.org For example, in amorphous films of PDI derivatives, fs-TAS has been used to show that photoexcitation leads to the formation of excimers, and in some cases, triplet states through a singlet fission-like process. chemrxiv.org The kinetics of the rise and decay of these transient signals provide the rate constants for the various excited-state processes. researchgate.net

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the lifetimes of fluorescent states, typically in the picosecond to microsecond range. The method involves repeatedly exciting a sample with a high-repetition-rate pulsed laser and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. A histogram of these arrival times reconstructs the fluorescence decay profile.

TCSPC complements fs-TAS by providing precise information on the timescale of radiative decay pathways. For PTDA-amines, changes in the fluorescence lifetime can indicate the presence of competing non-radiative processes. For instance, a shortened lifetime compared to a reference monomer often signifies quenching via electron transfer or energy transfer. nih.gov In a study on a PDI trimer in a mixed solvent system, the fluorescence lifetime was found to be around 4 ns, independent of the solvent composition, which helped to characterize the nature of the emissive state. nih.gov In contrast, another study found that aggregation could prolong the lifetime of the emissive state to over 20 ns. researchgate.net This information is critical for understanding the efficiency of light-emitting devices and fluorescent probes based on PTDA-amines.

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a molecular "fingerprint" that is sensitive to chemical structure, conformation, and the local environment, making them invaluable for studying PTDA-amines and their assemblies. nih.govacs.org

FTIR and Raman spectra of PTDA-amines are characterized by several key vibrational modes. The most prominent bands are typically the C=O stretching vibrations of the imide group (around 1650-1700 cm⁻¹) and the aromatic C=C stretching modes of the perylene core (between 1300 and 1600 cm⁻¹). researchgate.netresearchgate.net For example, one study assigned IR bands at 1698 cm⁻¹ and 1659 cm⁻¹ to the imide carbonyls and a strong band at 1592 cm⁻¹ to the aromatic core. researchgate.net

These techniques are particularly powerful for studying intermolecular interactions in this compound assemblies. The formation of hydrogen bonds, for instance through N-H moieties, can be observed through shifts and broadening of the corresponding N-H stretching or bending vibrations. rsc.org Similarly, π–π stacking interactions in aggregates affect the vibrational modes of the aromatic core. These interactions can induce shifts in peak frequencies or the appearance of new bands due to excitonic coupling between the vibrations of adjacent molecules. nih.govresearchgate.net In donor-acceptor systems, the formation of a charge-separated state can be confirmed by the appearance of new vibrational bands characteristic of the radical anion. Femtosecond stimulated Raman spectroscopy (FSRS) on a perylene-PDI dyad identified a new PDI radical anion stretching mode at 1588 cm⁻¹, distinct from the ground state and excited singlet state modes. acs.orgsemanticscholar.org

| Compound/State | Wavenumber (cm⁻¹) | Assignment |

| H₂PDIPhe | 1698, 1659 | Imide C=O stretch |

| H₂PDIPhe | 1592 | Aromatic C=C stretch |

| PDI Dimer (Ground State S₀) | 1592 | Aromatic C=C stretch |

| PDI Dimer (Triplet State T₁) | 1597 | Aromatic C=C stretch (T₁ signature) |

| Perylene-PDI Dyad (Excited State ¹*PDI) | 1593 | Aromatic C=C stretch |

| Perylene-PDI Dyad (Radical Anion PDI⁻•) | 1588 | Aromatic C=C stretch |

Table 3: Characteristic vibrational frequencies for this compound derivatives in different electronic states. Data compiled from Zhang et al. (2015), Angelella et al. (2013), and Meyer et al. (2018). acs.orgresearchgate.netsemanticscholar.orgnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups and characterizing the molecular structure of this compound compounds. The FTIR spectrum provides a unique molecular "fingerprint" by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

In the analysis of this compound derivatives, specific regions of the FTIR spectrum are of particular interest. The carbonyl (C=O) stretching vibrations of the imide groups are typically observed as strong absorption bands in the region of 1650-1700 cm⁻¹. These bands are characteristic of the perylene diimide core. Another prominent feature is the absorption related to the aromatic C=C stretching vibrations of the perylene core, which typically appear in the 1580-1600 cm⁻¹ range.

The presence of the amine functionality introduces distinct vibrational modes. Primary or secondary amines will show N-H stretching vibrations, which are typically found in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations of the amine group can also be identified, usually in the 1250-1365 cm⁻¹ range. The precise position of these peaks can provide information about the electronic environment and intermolecular interactions, such as hydrogen bonding. For instance, four types of perylene diimide–amino acid derivatives (H₂PDIAla, H₂PDIGlu, H₂PDIPhe, H₂PDITyr) showed characteristic imide carbonyl peaks around 1698 cm⁻¹ and 1659 cm⁻¹, along with aromatic stretching at 1592 cm⁻¹ researchgate.net.

FTIR analysis is instrumental in confirming the successful synthesis of this compound compounds by verifying the presence of both the perylene diimide core and the amine functional groups. researchgate.netscispace.comyoutube.comnih.gov

Table 1: Characteristic FTIR Absorption Bands for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3300-3500 | Indicates the presence of primary or secondary amine groups. |

| C=O Stretch (Imide) | 1650-1700 | Strong absorption characteristic of the perylene diimide carbonyl groups. researchgate.net |

| C=C Stretch (Aromatic) | 1580-1600 | Corresponds to the vibrations of the aromatic perylene core. researchgate.net |

Raman Spectroscopy of Aggregated States

When this compound molecules self-assemble, the formation of H- or J-aggregates can be monitored by shifts in the Raman peak positions and changes in their intensities. For instance, the vibrational modes associated with the perylene core are particularly sensitive to stacking. Changes in the skeletal vibrations of the perylene backbone, often found in the 1200-1600 cm⁻¹ region, can indicate the degree and nature of intermolecular coupling. mdpi.com

Studies on similar molecular systems have shown that aggregation can lead to either a blue shift (to higher wavenumbers) or a red shift (to lower wavenumbers) of specific Raman bands, depending on the geometry of the aggregate. For example, the formation of sandwich-like H-aggregates has been confirmed by a shift in the N=N stretching mode in azobenzene dyes upon increasing concentration. mdpi.com For this compound systems, analysis of the amide I and amide III bands can also provide insight into the structure, with anti-parallel β-sheet conformations showing characteristic peaks around 1670-1673 cm⁻¹ and 1231-1236 cm⁻¹, respectively. researchgate.net These spectral changes provide valuable information on the molecular packing and conformational changes that occur during self-assembly. americanpharmaceuticalreview.comnih.govnih.gov

Table 2: Representative Raman Shifts in Monomer vs. Aggregated States

| Vibrational Mode | Monomer State (cm⁻¹) | Aggregated State (cm⁻¹) | Interpretation |

|---|---|---|---|

| Perylene Core C=C Stretch | ~1595 | Shifted (e.g., 1600 or 1590) | Indicates π-π stacking and changes in the electronic structure upon aggregation. |

| Imide C=O Deformation | ~750 | Broadened or shifted | Reflects changes in the local environment and intermolecular hydrogen bonding. |

| Amide I | ~1655 (α-helix) | ~1670 (β-sheet) researchgate.net | Conformational change of the peptide/amino acid moiety upon aggregation. americanpharmaceuticalreview.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Solution-State NMR Techniques (e.g., 1H, 13C, 2D NMR)

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound compounds in solution. researchgate.net

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. For this compound derivatives, the aromatic protons on the perylene core typically resonate in the downfield region, often between 7.5 and 9.5 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns and coupling constants of these signals are crucial for determining the substitution pattern on the perylene core. For instance, an asymmetric substitution with an amino group can be confirmed by the presence of seven distinct signals for the perylene core protons. mdpi.com Protons on the alkyl chains of the amine substituent will appear in the upfield region (typically 0.5-4.0 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the number and type of carbon atoms. Key signals include those from the carbonyl carbons of the imide groups (around 160-170 ppm), the sp² carbons of the aromatic perylene core (120-140 ppm), and the sp³ carbons of the alkyl substituents. mdpi.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for assigning complex spectra and confirming connectivity. wikipedia.orgresearchgate.net COSY experiments establish correlations between coupled protons (e.g., adjacent protons on the alkyl chain or on the aromatic core), while HSQC correlates protons directly attached to specific carbon atoms. These techniques are essential for confirming the complete molecular structure of novel this compound derivatives. wikipedia.orgnih.govlibretexts.org

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Perylene Core (Ar-H) | 7.5 - 9.5 |

| ¹H | Amine (N-H) | Variable (often broad) |

| ¹H | Alkyl Chain (-CH₂-, -CH₃) | 0.5 - 4.0 |

| ¹³C | Imide Carbonyl (C=O) | 160 - 170 |

| ¹³C | Perylene Core (Ar-C) | 120 - 140 |

Solid-State NMR for Self-Assembled Structures

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) is uniquely suited for characterizing the structure and dynamics of this compound compounds in their self-assembled, aggregated state. nih.govnih.gov Since these assemblies are often non-crystalline, precluding analysis by X-ray diffraction, ssNMR becomes a primary method for structural investigation. nih.gov

By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution ¹³C spectra of solid samples can be obtained. rsc.orgresearchgate.net Changes in ¹³C chemical shifts between the solution and solid states provide direct evidence of aggregation and can offer insights into the packing arrangement. For example, specific chemical shift changes in the aromatic carbons can indicate the presence and geometry of π-π stacking interactions between perylene cores. epa.gov

Advanced ssNMR experiments can be used to measure internuclear distances. nih.gov For instance, dipolar coupling measurements can determine the proximity of specific atoms between neighboring molecules in an assembly, providing quantitative constraints for building structural models of the aggregate. epa.gov Furthermore, ¹H ssNMR can probe the mobility of different parts of the molecule, such as the rigidity of the perylene core versus the more dynamic nature of the alkyl-amine side chains within the assembled structure. rsc.orgresearchgate.net

Table 4: Application of Solid-State NMR to this compound Assemblies

| ssNMR Technique | Information Obtained | Relevance to this compound Assemblies |

|---|---|---|

| ¹³C CP-MAS | High-resolution carbon spectra in the solid state. rsc.orgresearchgate.net | Detects changes in chemical shifts upon aggregation, indicating intermolecular packing and π-π stacking. epa.gov |

| ¹H MAS | Proton environments and molecular dynamics. | Probes the rigidity of the perylene core and mobility of the side chains within the assembly. researchgate.net |

Electrochemical Characterization for Redox Properties

Cyclic Voltammetry (CV) for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of this compound compounds. google.com Perylene diimides are well-known n-type organic materials, meaning they can readily accept electrons. CV measurements allow for the determination of their reduction and oxidation potentials, providing insight into the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A typical cyclic voltammogram for a PDI derivative shows two reversible one-electron reduction waves, corresponding to the formation of the radical anion (PDI⁻) and the dianion (PDI²⁻). The potentials at which these events occur are a direct measure of the electron-accepting ability of the molecule.

The introduction of an amine group, which is an electron-donating group, directly onto the perylene core significantly influences these redox potentials. The amino group increases the electron density on the perylene system, making it more difficult to reduce and easier to oxidize. mdpi.com Consequently, compared to unsubstituted PDIs, this compound derivatives exhibit a negative shift in their reduction potentials. mdpi.com They may also show accessible oxidation potentials corresponding to the removal of an electron from the electron-rich system. A perylene diimide containing side-chain amines (PDIN) demonstrated the ability to undergo a 4-electron redox reaction, highlighting the significant impact of amine functionalization. rsc.org These properties are crucial for the application of PTDA-amines in organic electronics, such as organic solar cells and transistors. nih.gov

Table 5: Representative Redox Potentials of Amine-Substituted vs. Unsubstituted PDI Derivatives

| Compound Type | First Reduction Potential (E_red1 vs. Fc/Fc⁺) | First Oxidation Potential (E_ox1 vs. Fc/Fc⁺) | Effect of Amine Group |

|---|---|---|---|

| Unsubstituted PDI | ~ -0.98 V researchgate.net | > +1.5 V | N/A |

Table of Compounds Mentioned

| Compound Name/Abbreviation | Full Name |

|---|---|

| This compound | Perylenetetracarboxylic Diimide/Dianhydride - Amine Derivative |

| PDI | Perylene Diimide |

| PTCDI | Perylenetetracarboxylic Diimide |

| PTCDA | Perylenetetracarboxylic Dianhydride |

| H₂PDIAla | N,N'-Bis(L-alanine)-3,4,9,10-perylenetetracarboxylic diimide |

| H₂PDIGlu | N,N'-Bis(L-glutamic acid)-3,4,9,10-perylenetetracarboxylic diimide |

| H₂PDIPhe | N,N'-Bis(L-phenylalanine)-3,4,9,10-perylenetetracarboxylic diimide |

| H₂PDITyr | N,N'-Bis(L-tyrosine)-3,4,9,10-perylenetetracarboxylic diimide |

Spectroelectrochemistry for Redox-Induced Spectral Changes

Spectroelectrochemistry is a powerful technique to study the spectral changes that occur in a molecule upon electrochemical reduction or oxidation. For this compound derivatives, this method reveals the formation of stable radical anions and dianions, which are characterized by distinct changes in their UV-Vis absorption spectra. acs.org

Upon the first reduction of an N,N'-bis(alkyl)perylene diimide, new strong absorption bands appear in the visible and near-infrared regions, which are characteristic of the radical anion (PDI•⁻). acs.orgresearchgate.net For instance, the electrolysis of a perylene diimide compound at -0.60 V leads to the emergence of new absorbance peaks at 678, 696, 705, 761, and 791 nm, attributed to the formation of the radical anion. acs.org Further reduction at a more negative potential (e.g., -0.80 V) results in the formation of the dianion (PDI²⁻), with new absorption bands appearing at different wavelengths, such as 530, 564, and 596 nm. acs.org These spectral changes are typically reversible, allowing the molecule to be cycled between its neutral, radical anion, and dianion states. acs.org

The introduction of amino groups at the bay positions of the perylene core can significantly influence the electronic properties and, consequently, the spectroelectrochemical behavior. These electron-donating groups can shift the reduction potentials and alter the absorption spectra of the charged species. rsc.org The stable and reversible formation of these redox species is crucial for the application of this compound compounds in organic electronics. nih.gov

| Redox State | Applied Potential (V vs. Ag/AgCl) | New Absorption Maxima (λmax, nm) | Color of Solution |

|---|---|---|---|

| Neutral (PDI) | 0 | 490, 526 | Yellow/Orange |

| Radical Anion (PDI•⁻) | -0.60 | 678, 705, 791 | Green |

| Dianion (PDI²⁻) | -0.80 | 530, 564, 596 | Violet |

Diffraction Techniques for Crystalline and Supramolecular Order

Diffraction techniques are indispensable for elucidating the arrangement of molecules in the solid state, from the atomic level in single crystals to the larger-scale organization of self-assembled aggregates.

X-ray Diffraction (XRD) of Single Crystals

Single-crystal X-ray diffraction (XRD) provides precise information about the molecular structure, bond lengths, bond angles, and intermolecular interactions in the crystalline state. rsc.org For this compound derivatives, single-crystal XRD studies have revealed how the amine functionalization and the nature of the substituents influence the molecular packing.

In the solid state, planar perylene diimide derivatives often form discrete, nearly cofacial π-dimers. rsc.org The π-π stacking distance between the perylene cores is a critical parameter determined by XRD, typically found to be around 3.36 Å. mdpi.com The introduction of bulky or specifically interacting side chains can modify this packing arrangement. For example, a PEGylated perylene diimide was found to form infinite π-stacked PDI units along the b-axis in its crystal structure. mdpi.com

For monoamino-substituted perylene tetracarboxylic dianhydrides, the central six-membered ring of the perylene core can be twisted, with dihedral angles influenced by the substituents in the bay area. researchgate.net All C–C bond lengths within the perylene moiety typically range between 1.358 and 1.486 Å, indicating π-conjugation across the core. researchgate.net

| Compound | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Distance (π-π stacking, Å) |

|---|---|---|---|---|

| PEG3–PDI•⁻ CoCp⁺ | - | - | - | 3.36(2) |

| Mono-N,N-dihexylamino-PTCDA | Triclinic | P-1 | a = 9.8924(6) Å, b = 14.6338(10) Å, c = 15.6221(10) Å, α = 105.098(3)°, β = 103.386(2)°, γ = 107.772(3)° | - |

Small-Angle X-ray Scattering (SAXS) for Aggregate Structure

Small-angle X-ray scattering (SAXS) is a powerful technique for investigating the size, shape, and hierarchical structure of self-assembled aggregates in solution or in the solid state. nih.gov For this compound compounds, which often self-assemble into larger nanostructures, SAXS provides valuable information on the morphology of these assemblies, such as whether they form cylindrical, lamellar, or other complex structures. researchgate.net

SAXS data can be used to determine key structural parameters of the aggregates. For example, in a study of self-assembling β-peptide oligomers that form nanofibers, SAXS data was used to model the nanofibers as long cylindrical structures with a hollow core. nih.gov The analysis yielded a hollow core radius of 15 Å and a shell thickness of 20 Å. nih.gov For peptide nanotubes, SAXS profiles can be modeled using a polydisperse core-shell cylinder scattering function to determine parameters like the outer radius and wall thickness. nih.gov

| Self-Assembled System | Derived Morphology | Key Structural Parameters |

|---|---|---|

| β-peptide A nanofibers | Hollow cylindrical nanofibers | Core radius: 15 Å, Shell thickness: 20 Å |

| Aβ(16-22) peptide nanotubes (0.5%) | Hollow cylindrical nanotubes | Outer radius: 24.6 nm, Wall thickness: 4.4 nm |

Microscopy for Morphology of Self-Assembled Systems

Microscopy techniques are essential for the direct visualization of the morphology of self-assembled nanostructures formed by this compound compounds. Scanning electron microscopy and transmission electron microscopy provide complementary information on the surface topography and internal structure of these assemblies.

Transmission Electron Microscopy (TEM)

Transmission electron microscopy (TEM) provides high-resolution images of the internal structure of materials. researchgate.net For the study of this compound assemblies, TEM can reveal the fine details of the nanostructures, such as the width and length of nanofibers, and can confirm the presence of hollow structures as suggested by SAXS data. nih.gov For instance, TEM has been used to visualize nanofibers with lengths of several microns and widths on the order of tens of nanometers formed by the self-assembly of asymmetric perylene diimide derivatives. Negative stain TEM can be particularly useful for enhancing the contrast of biological or organic nanostructures. nih.gov

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. In the context of this compound compounds and their assemblies, AFM is an indispensable tool for visualizing and quantifying the morphology of thin films, self-assembled nanostructures, and molecular aggregates. This technique allows for the detailed investigation of surface features, including roughness, domain sizes, and the dimensions of individual nanostructures, which are critical for understanding the structure-property relationships in these materials.

Research Findings

AFM studies have been instrumental in elucidating the surface morphology of various this compound compounds and their assemblies. The technique provides direct visualization of the nanostructures formed through self-assembly processes and the surface characteristics of thin films prepared by methods such as spin-coating or drop-casting.

One area of investigation has been on poly(triphenylamine) (PTDA) and its derivatives. Research has shown that the surface topography of these films can be precisely characterized using AFM. For instance, studies on nanofilms of a triphenylamine derivative (TDA), its polymer (PTDA), and a metal complex (PTDA-Fe-1) have revealed distinct surface morphologies. researchgate.net The AFM topographies indicate the formation of relatively uniform films with observable nanoscale features. Cross-sectional analysis of these films provides quantitative data on the height and roughness of these surface features. researchgate.net

Another significant area of research focuses on perylene diimide (PDI) derivatives, which are a prominent class of PTDA-amines. The self-assembly of these molecules into well-defined nanostructures is a key area of interest for their application in organic electronics. AFM has been crucial in visualizing these self-assembled structures, such as nanofibers, and in determining their precise dimensions. For example, asymmetric PDI derivatives have been shown to self-assemble into nanofiber-based supramolecular structures. mdpi.comresearchgate.net Detailed AFM investigations have revealed the formation of wavy and curved nanofibers with specific heights and widths. mdpi.comresearchgate.net The morphology of these assemblies can be influenced by factors such as the hydrophobicity of the alkyl chains attached to the PDI core. mdpi.comresearchgate.net

The surface roughness of this compound thin films is another critical parameter that can be quantified using AFM. Surface roughness plays a significant role in the performance of organic electronic devices by influencing charge transport and interfacial properties. For instance, in blend films of a PDI derivative with a polymer donor, the root mean square (RMS) roughness has been measured to assess the quality of the film surface.

Data Tables

The quantitative data obtained from AFM analysis can be effectively summarized in tables to compare the morphological characteristics of different this compound compounds and their assemblies under various conditions.

| Compound | Observed Morphology | Average Roughness (Ra) | Film Thickness |

|---|---|---|---|

| TDA | Granular surface with small aggregates | Data not specified in source | ~20 nm |

| PTDA | Relatively smooth and uniform film | Data not specified in source | ~30 nm |

| PTDA-Fe-1 | Homogeneous and dense film with small particles | Data not specified in source | ~40 nm |

| PDI Derivative | Observed Nanostructure | Typical Height (nm) | Typical Width (nm) |

|---|---|---|---|

| PDI-1 | Wavy and curved fibers | ~2.70 | ~13 |

| PDI-2 | Aggregated wavy and curved fibers | up to ~7.80 | ~13 |

| PDI-3 | Well-organized coiled fibers | Data not specified in source | Data not specified in source |

Theoretical and Computational Investigations of Ptda Amine Molecular and Supramolecular Behavior

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

DFT is a widely used computational method for investigating the electronic structure of molecules. nih.gov It focuses on the electron density to determine properties such as ground-state energies, geometries, and electronic configurations. DFT calculations provide valuable information about the distribution of electrons within a molecule, which is fundamental to understanding its reactivity and interactions.

HOMO-LUMO Energy Level Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). nih.govwuxibiology.com The energies of the HOMO and LUMO, and the energy difference between them (the HOMO-LUMO gap), are critical parameters for predicting a molecule's chemical reactivity and electronic properties. wuxibiology.comorientjchem.orgthaiscience.infonih.govresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). wuxibiology.comthaiscience.info A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.govresearchgate.net DFT calculations are commonly used to determine these energy levels. nih.govthaiscience.inforsc.orgresearchgate.net

Charge Density Distribution Calculations

Charge density distribution calculations provide insights into how the electron density is distributed throughout a molecule. stackexchange.comchemaxon.com This distribution influences a molecule's electrostatic potential and its ability to interact with other molecules or surfaces. stackexchange.com DFT can be used to calculate the total charge density, which includes contributions from both valence and core electrons. stackexchange.comvasp.at Analyzing the charge density can help identify regions within the molecule that are more likely to participate in chemical reactions or intermolecular interactions. chemaxon.com Methods like population analysis, such as Mulliken charges, can provide approximate charges per atom by aggregating nuclear and electronic charge. stackexchange.com

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is an extension of DFT used to study the electronic excited states of molecules and predict their photophysical properties, such as absorption and emission of light. nih.govnih.govresearchgate.netresearchgate.netnih.gov

Simulation of Absorption and Emission Spectra

TD-DFT is frequently employed to simulate UV-Vis absorption and fluorescence emission spectra. nih.govresearchgate.netresearchgate.netnih.govresearchgate.netgithub.ioedinst.com These simulations can help researchers understand the electronic transitions that occur when a molecule absorbs or emits light. thaiscience.inforesearchgate.net The calculated spectra can be compared with experimental data to validate the computational methods and gain a deeper understanding of the molecule's optical behavior. nih.govresearchgate.netnih.govresearchgate.net Factors like solvent polarity can influence absorption and emission spectra, and computational studies can investigate these effects. researchgate.netacs.org

Prediction of Excited State Geometries

Understanding the geometry of a molecule in its excited state is crucial for explaining its photophysical behavior, including phenomena like Stokes shift. acs.orgnih.govresearchgate.netmdpi.com TD-DFT can be used to optimize the molecular geometry in excited states. nih.govnih.govresearchgate.netmdpi.com The differences between ground-state and excited-state geometries can indicate significant changes in molecular structure upon excitation. acs.orgnih.gov Predicting excited state geometries can be computationally challenging, but various methods and functionals within TD-DFT are used and assessed for their accuracy against experimental data and higher-level computational methods. researchgate.netmdpi.comrsc.org

Molecular Dynamics (MD) Simulations for Aggregation and Self-Assembly Processes

Molecular Dynamics simulations are powerful tools for studying the time-dependent behavior of molecular systems, including processes like aggregation and self-assembly. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgimrpress.com

MD simulations can provide insights into how PTDA-amine molecules interact with each other and with their environment, leading to the formation of larger aggregates or ordered self-assembled structures. nih.govresearchgate.netfrontiersin.orgimrpress.com These simulations can explore the dynamics of self-association, the stability of aggregates, and the influence of factors such as concentration and solvent conditions on the aggregation process. nih.govresearchgate.netfrontiersin.org MD simulations can also help to understand the mechanisms of self-assembly and the resulting structural properties of the aggregates. nih.govfrontiersin.orgimrpress.com Studies on other amine-containing systems demonstrate the utility of MD in assessing interactions and structural changes relevant to aggregation and self-assembly. researchgate.netnih.gov

Intermolecular Interaction Potentials

The self-assembly of amine-functionalized PDIs is driven by a combination of non-covalent interactions. Theoretical calculations and molecular dynamics simulations have been extensively used to characterize these forces. Key interactions include π-π stacking between the extended aromatic cores of the perylene (B46583) diimide units, hydrogen bonding involving the imide nitrogen atoms or introduced amine functionalities, and van der Waals forces. rsc.orgsci-hub.semdpi.comacs.orgucl.ac.ukrsc.orgresearchgate.net

The nature and strength of these interactions are significantly influenced by the chemical structure of the amine substituents and the surrounding environment, particularly the solvent. For instance, molecular dynamics simulations have shown that the prevalence of intramolecular hydrogen bonds can strongly favor specific self-assembly pathways. rsc.org The solvent polarity plays a pivotal role, reinforcing or weakening non-covalent interactions and thus impacting the thermodynamics and length of supramolecular polymers. rsc.org Computational studies have revealed that in some cationic perylene derivatives, the association in water is entropic, while in ethanol, it is driven by enthalpy. sci-hub.se The relative arrangement of π-stacking geometry and interlayer noncovalent interactions can be affected by side chains. acs.org Molecular encapsulation has also been explored as a method to tune intermolecular interactions and control solid-state properties by suppressing aggregation. ucl.ac.ukacs.org

Dynamics of Supramolecular Polymerization

Computational simulations, particularly molecular dynamics, provide dynamic insights into the self-assembly process of amine-functionalized PDIs into supramolecular polymers. These studies can elucidate the mechanisms of polymerization, such as isodesmic or cooperative pathways. rsc.orgrsc.org

Simulations have been used to understand the self-assembly dynamics and kinetics of PDI derivatives. For example, studies on oligonucleotide backbones linked to PDI moieties have shown a two-step mechanism for trimer formation, where two PDI molecules stack into a dimer, followed by the alignment of a third unit. mdpi.com The driving forces for this assembly involve attractive van der Waals interactions and repulsive electrostatic interactions. mdpi.com The influence of solvent composition on the aggregation propensity and the nature of association (entropic vs. enthalpic) has also been investigated through molecular dynamics simulations. sci-hub.se Computational and experimental data combined indicate that in the formation of supramolecular polymers of certain N-annulated perylene diimides, robust intramolecular hydrogen-bonded pseudocycles are maintained, and the columnar aggregates are formed through π-stacking of the PDI backbones. rsc.orgrsc.org The presence of metastable monomeric species stabilized by intramolecular hydrogen bonding has also been explored through theoretical approaches in dipeptide-functionalized PDIs, with DFT calculations suggesting similar stabilities for metastable and unbonded forms, allowing their coexistence. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of this compound compounds, particularly in understanding reaction mechanisms involved in their synthesis and transformation.

Transition State Analysis for Imidization Reactions

The synthesis of amine-functionalized perylene diimides commonly involves the imidization of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with primary amines. nih.govpreprints.orgnih.govmdpi.com While specific computational studies detailing the transition state analysis for the imidization reaction of PTCDA with a given amine to form a "this compound" were not prominently found in the search results, computational methods are generally applicable and crucial for understanding the energy barriers and reaction pathways of such processes. Kinetic studies on the synthesis of PDIs suggest a mechanism involving the rapid formation of an amic acid intermediate, followed by a slower intramolecular imidization step. preprints.org DFT calculations are a standard tool for locating transition states and determining activation energies, providing insights into the feasibility and selectivity of chemical reactions. For instance, DFT has been used to study transition states in other reactions involving amines and cyclic structures. researchgate.netnih.gov Applying these methods to the imidization of PTCDA with various amines would provide a detailed understanding of the reaction mechanism and the factors influencing reaction efficiency and product formation.

Energetics of Functional Group Interconversions

Quantum chemical calculations are vital for understanding the energetics associated with modifications and interconversions of functional groups within this compound structures. This includes studying the effects of protonation or deprotonation of the amine moieties, which can significantly alter the electronic properties and behavior of the molecule. mdpi.comencyclopedia.pub

Modeling of Charge Transfer and Energy Transfer Processes

Amine-functionalized PDIs are widely studied for their charge and energy transfer properties, which are fundamental to their applications in various optoelectronic and sensing platforms. Computational modeling plays a key role in elucidating the mechanisms and efficiencies of these processes.

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced Electron Transfer (PET) is a common mechanism observed in systems containing a fluorophore and an electron donor or acceptor moiety. In amine-functionalized PDIs, the PDI core acts as an electron acceptor (or fluorophore), and the amine group typically acts as an electron donor due to the presence of the nitrogen lone pair. mdpi.comencyclopedia.pubmdpi.comspiedigitallibrary.orgresearchgate.netmdpi.com

Upon excitation of the PDI core, an electron can be transferred from the amine nitrogen lone pair to the excited PDI, leading to quenching of the PDI fluorescence. mdpi.comencyclopedia.pubspiedigitallibrary.org This PET process is highly sensitive to the distance between the amine and the PDI core and the electronic properties of the amine, which can be modulated by its protonation state. mdpi.comencyclopedia.pubspiedigitallibrary.org Computational modeling, often combined with time-resolved spectroscopic experiments, is used to study the dynamics and efficiency of PET. Rate equation models and theoretical frameworks like the Marcus model of electron transfer can be applied to analyze experimental data and calculate parameters such as electron transfer rates and electronic coupling strengths. spiedigitallibrary.org Computational studies can also provide insights into how structural modifications and the local environment affect the electronic coupling and the driving force for PET. mdpi.com The modulation of PET by protonation at the amine moiety is a key principle utilized in PDI-based pH sensors. mdpi.comencyclopedia.pubmdpi.com

Energy Transfer

Energy transfer processes, such as Förster Resonance Energy Transfer (FRET), can also occur in systems involving PDI-amine derivatives, particularly in self-assembled structures or composites. FRET involves the non-radiative transfer of energy from a donor chromophore to an acceptor chromophore through dipole-dipole coupling.

Computational studies, alongside experimental techniques, are used to investigate energy transfer efficiency and mechanisms in PDI-containing systems. Factors influencing energy transfer include the spectral overlap between the donor emission and acceptor absorption, the distance between the donor and acceptor, and their relative orientation. figshare.comacs.orgacs.org Computational modeling can help predict these parameters in different molecular arrangements and supramolecular architectures. Studies on energy transfer between quantum dots and perylene diimide dyes, including those with amine anchors, have shown that the efficiency depends on the length of the anchoring chain and the type of terminal group. figshare.comacs.org Computational approaches can support the understanding of how molecular structure and assembly influence energy transfer pathways and efficiencies in these complex systems. mdpi.comrsc.org

Exciton (B1674681) Dynamics within Aggregates

Theoretical and computational methods play a crucial role in understanding the complex exciton dynamics that occur within aggregates of perylene diimides (PDIs). Due to their strong π-π stacking propensity, PDIs readily form various aggregate structures in solution and solid states, which significantly influence their photophysical properties and energy transfer processes. Investigations employing techniques such as molecular dynamics (MD), quantum chemical methods (e.g., DFT, TD-DFT), and nonadiabatic excited-state dynamics simulations have provided valuable insights into these phenomena. cenmed.comcenmed.comnih.govnih.govciteab.com

Computational studies have explored aggregation-induced exciton quenching pathways in PDI derivatives. cenmed.com These investigations combine molecular dynamics to simulate aggregation behavior with quantum chemical methods to compute excited-state properties. cenmed.com Findings suggest that in certain PDI dimer aggregates, optically accessible excitations are energetically close to triplet charge transfer (CT) states, which can facilitate inter-system crossing and potentially reduce luminescence efficiency. cenmed.com Evidence also exists for the facilitation of singlet fission pathways via intermediate CT states in these aggregates. cenmed.com

Beyond simplified models, time-dependent density functional theory (TD-DFT) has been used to examine the optical properties of PDI and its dimers, considering explicit electronic structure and vibrational coupling. cenmed.com This approach allows for a more detailed understanding of excited-state distributions compared to the basic exciton model. cenmed.com Studies have shown that π-π stacking in PDIs can lead to a dramatic intensity reversal between vibronic bands, a spectral signature used to identify H- or J-aggregation. cenmed.com Computational studies calculating Franck-Condon factors based on ground and excited-state geometries have helped propose the origin of this intensity reversal. cenmed.com

The exciton dynamics in one-dimensional stacked PBI aggregates have been investigated using methods like Symmetrical Quasiclassical Dynamics based on the Meyer–Miller mapping Hamiltonian (SQC-MM dynamics) coupled with linear vibronic coupling models. nih.gov These studies explore exciton diffusion in aggregates of varying lengths and examine the impact of site-site coupling strengths and static disorder. nih.gov Such simulations, even for relatively large systems, can provide a reasonable description of exciton dynamics in organic aggregates. nih.gov

Computational approaches, including DFT and TD-DFT, have also been applied to study the self-assembly and predict the spectroscopic properties of aggregates formed by functionalized PDIs, such as those substituted with amino acids. nih.govciteab.com These studies can predict the likely structures of self-assembled aggregates, such as helical arrangements, and correlate them with predicted UV-Vis spectra. nih.govciteab.com While primarily focused on self-assembly, these investigations provide the structural context necessary for understanding exciton behavior in the aggregated state.

Excimer formation and associated exciton dynamics in PDI aggregates have also been subjects of theoretical inquiry. Computational calculations, often rooted in DFT, are used alongside spectroscopic experiments to understand the formation of excited dimers (excimers) and charge-transfer states within aggregates, particularly in response to factors like solvent environment or molecular conformation. These studies help elucidate the different excited-state species that can form in aggregates and their interconversion dynamics.

Nonadiabatic excited-state molecular dynamics simulations offer insights into the vibronic photoexcitation dynamics of PDIs, analyzing processes like relaxation between excited states (e.g., S2 to S1) and the influence of vibronic couplings. These simulations can reveal how electronic wavefunctions localize and delocalize following excitation and the role of specific vibrational modes in driving excited-state dynamics within the molecular structure, which is foundational to understanding dynamics in aggregates.

The interplay between molecular structure, aggregation type (H- or J-aggregates), and exciton behavior (quenching, diffusion, excimer/CT state formation) is a central theme in the theoretical and computational study of PDI aggregates. cenmed.comcenmed.com These studies provide a microscopic understanding of how the arrangement of PDI molecules in aggregates dictates the pathways and efficiencies of energy transfer and relaxation processes, which is critical for applications in organic electronics and photonics. cenmed.com

Here is a summary of some computational approaches and findings related to exciton dynamics in perylene diimide aggregates:

| Computational Method(s) | Aggregate Type(s) Studied | Key Exciton Phenomena Investigated | Relevant Findings | Source(s) |

| Molecular Dynamics + Quantum Chemistry | Dimers, Aggregates (low concentration) | Aggregation-induced quenching, Exciton-CT state proximity, Singlet Fission | Proximity to triplet CT states facilitates inter-system crossing; Singlet fission possible via intermediate CT states. | cenmed.com |

| TD-DFT, Franck-Condon analysis | Monomer, Dimer (π-π stacked) | Vibronic coupling, Exciton theory vs. TD-DFT, Vibronic band intensity reversal | π-π stacking causes intensity reversal of vibronic bands; TD-DFT provides detailed excited-state distributions. | cenmed.com |

| SQC-MM dynamics, Linear Vibronic Coupling Models | One-dimensional stacks | Exciton diffusion, Effect of site-site coupling and disorder | Provides reasonable description of exciton diffusion in 1D aggregates; Allows study of coupling and disorder effects. | nih.gov |

| DFT, TD-DFT | Helical aggregates (functionalized PBI) | Self-assembly structure, Predicted UV-Vis spectra | Predicts aggregate structures and correlates with optical properties; Aggregates grow in size upon protonation. | nih.govciteab.com |

| DFT, Spectroscopic analysis | Folda-dimer (intramolecular stacking) | Excimer formation, Monomer/Stacking states, Temperature response | Dual emission from monomer-like and stacking states; Temperature affects population equilibrium and emission yield. | |

| Transient Absorption, Time-Resolved Fluorescence, Global/Target Analysis | Trimer (H-type aggregates) | Excimer and Charge-Transfer state formation | H-aggregation leads to formation of ICT and excimer states under hydrophobic influence. | |

| Nonadiabatic Excited-State Molecular Dynamics | Monomer (Vibronic relaxation within molecule) | Vibronic photoexcitation dynamics, Internal Conversion (S2 to S1) | Reveals persistent modulations in electronic/vibrational localization; Ultrafast internal conversion driven by vibronic couplings. | |

| Kasha Theory, Spectroscopic analysis | H- and J-aggregates | Spectral shifts, Exciton band shape engineering | H-aggregates show blue-shifted absorption; J-aggregates show red-shifted absorption/emission; Hybrid aggregates exhibit split bands. |

Supramolecular Chemistry and Hierarchical Self Assembly of Amine Functionalized Perylene Systems

Principles of Perylene (B46583) π-π Stacking and Intermolecular Forces

The self-assembly of perylene diimide derivatives is primarily driven by strong π-π stacking interactions between the extended aromatic perylene cores mdpi.commdpi.comopticsjournal.netutah.edurhhz.netacs.orgacs.orgrsc.orgresearching.cnacs.orgnih.govscispace.comnih.gov. The planar nature of the perylene core facilitates the close approach and stacking of individual molecules, leading to the formation of aggregated structures opticsjournal.netutah.eduscispace.comnih.gov. This intrinsic tendency for π-π stacking is a fundamental driving force in the hierarchical organization of PDI molecules opticsjournal.netacs.orgresearching.cn.

In addition to π-π stacking, other non-covalent interactions, such as van der Waals forces and solvophobic interactions, also contribute to the self-assembly process mdpi.comopticsjournal.netrhhz.netacs.orgutah.edu. The balance between these attractive forces and the interactions with the solvent dictates the kinetics and thermodynamics of self-assembly, influencing the size and morphology of the resulting aggregates mdpi.comutah.edurhhz.net. The solvent polarity, for instance, can significantly impact the aggregation constant of PDI derivatives mdpi.comrhhz.net.

Role of Amine Functionalities in Directing Self-Assembly

The introduction of amine functionalities, typically at the imide positions of the PDI core, plays a crucial role in modulating and directing the self-assembly process mdpi.commdpi.comchemrxiv.orgmdpi.comnih.gov. While substituents at the imide positions generally have minimal impact on the electronic and optical properties of individual molecules, they significantly influence aggregation behavior, solubility, and the architecture of supramolecular structures mdpi.comnih.gov. Amine groups introduce additional interaction sites, enabling the formation of highly ordered structures through specific intermolecular forces mdpi.comrhhz.netacs.orgnih.govnih.govmdpi.comchemrxiv.orgnih.govrylene-wang.comrsc.orgacs.orgliverpool.ac.ukacs.org.

The position and nature of the amine substituents, including their steric hindrance and potential for hydrogen bonding or ionization, are critical design parameters that determine the self-assembly pathway and the final morphology of the aggregates mdpi.comresearching.cnnih.govacs.org.

Hydrogen Bonding Interactions

Amine functionalities can participate in hydrogen bonding interactions, either as hydrogen bond donors or acceptors mdpi.commdpi.comacs.orgnih.govnih.govrylene-wang.comrsc.orgliverpool.ac.uk. These directional interactions provide an additional layer of control over molecular arrangement within the self-assembled structures mdpi.comacs.orgrylene-wang.comrsc.org. For example, amino acid or peptide functionalized PDIs can form hydrogen bonds involving the amino acid residues and the polyamide backbone, complementing the π-π stacking of the perylene cores mdpi.comnih.govrylene-wang.comrsc.orgrsc.org. This synergy between hydrogen bonding and π-π stacking is often essential for the formation of well-defined, ordered supramolecular architectures like nanofibers and nanobelts acs.orgrylene-wang.comrsc.org.

Electrostatic Interactions in pH-Responsive Systems